N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-14(13(3)8-11)19-16(23)10-25-17-20-15-9-12(2)6-7-22(15)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPIYOYIDZUESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
Structural Features
The compound features a pyrido[1,2-a][1,3,5]triazin moiety which is known for its diverse biological activities. The presence of the sulfanyl group enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit broad-spectrum antimicrobial activities. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment:
- Mechanism of Action : The triazine ring may interact with DNA or RNA synthesis pathways, inhibiting tumor cell proliferation. Preliminary studies indicate promising results in cell line assays .
Synthesis Methods
Several synthetic routes have been developed to produce this compound:
- Condensation Reactions : Utilizing amines and sulfonyl chlorides.
- Cyclization Techniques : Employing cyclization of precursors containing both the pyridine and triazine components.
Study 1: Antibacterial Efficacy
A study conducted on a series of pyrido[1,2-a][1,3,5]triazin derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties. The minimum inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL against Mycobacterium smegmatis .
Study 2: Anticancer Activity
In a recent investigation into the anticancer potential of triazine derivatives:
- Cell Lines Tested : Various cancer cell lines were treated with the compound.
- Results : Significant growth inhibition was observed compared to control groups. The compound displayed IC50 values indicating effective cytotoxicity .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-7-methyl-4-oxo-pyrido[1,2-a]pyrimidine | Structure | Enhanced lipophilicity | Antibacterial |
| 9-hydroxy-pyrido[1,2-a]pyrimidin | Structure | Strong anti-inflammatory properties | Anti-inflammatory |
| 9-hydroxy -8-nitro-pyrido[1,2-a]pyrimidin | Structure | Nitro group contributes to unique reactivity profiles | Anticancer |
Comparison with Similar Compounds
Structural Comparison with Heterocyclic Acetamide Derivatives
The target compound shares functional motifs with other acetamide-based heterocycles, though its pyrido-triazinone core distinguishes it from analogs. Key comparisons include:
Table 1: Core Heterocycle Comparison
Analysis :
- The pyrido-triazinone core in the target compound is more electron-deficient than the imidazo[1,2-a]pyridine in , which may enhance reactivity in electrophilic substitutions or coordination chemistry.
Substituent Effects on Physicochemical Properties
Substituents on the aryl and heterocyclic groups significantly influence properties such as melting points, solubility, and intermolecular interactions:
Table 2: Substituent and Property Comparison
Analysis :
- The sulfanyl group may reduce crystallinity compared to thiazole derivatives, though this requires experimental validation.
Hydrogen Bonding and Molecular Interactions
The acetamide group in the target compound can participate in hydrogen bonding, similar to other amides:
- In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , N–H···N hydrogen bonds form inversion dimers (R₂²(8) motif), stabilizing the crystal lattice.
- The target’s acetamide NH is expected to engage in analogous interactions, while the sulfanyl group may introduce additional van der Waals contacts or weak S···O/N interactions.
Q & A
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : To introduce the sulfanyl group at the pyridotriazine core.
- Coupling reactions : For attaching the 2,4-dimethylphenyl acetamide moiety via thioether linkages. Critical steps include solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to prevent side reactions . Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and assess stereochemistry (e.g., aromatic proton integration at δ 6.5–8.0 ppm for phenyl groups) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and purity?
Methodological approaches include:
- Statistical experimental design : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .
- Computational reaction path search : Quantum chemical calculations (DFT) to predict transition states and optimize activation energies .
- In-line monitoring : Real-time FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies address contradictions in reported biological activity data across studies?
- Structural analog comparison : Synthesize derivatives with modified substituents (e.g., halogenation or methylation) to isolate structure-activity relationships (SAR) .
- In vitro/in vivo correlation : Use standardized assays (e.g., enzyme inhibition kinetics) under controlled pH and temperature to minimize variability .
- Meta-analysis of existing data : Apply machine learning to identify confounding variables (e.g., solvent used in bioassays) that may skew results .
Q. How can the mechanism of action in biological systems be elucidated?
Proposed methodologies:
- Isotopic labeling : Use 14C or 3H-labeled compounds to track metabolic pathways and binding sites .
- Molecular docking studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Kinetic profiling : Measure time-dependent inhibition constants (Ki) to distinguish competitive vs. non-competitive binding modes .
Q. What computational methods assist in predicting reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) simulations : Model solvation effects and protein-ligand stability over nanosecond timescales .
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data to guide synthetic prioritization .
Key Notes for Experimental Design
- Data validation : Cross-reference findings with peer-reviewed journals and databases (e.g., PubChem, Reaxys) .
- Ethical reporting : Disclose all reaction conditions (e.g., catalyst traces, solvent purity) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
